2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
The compound 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone features a 1,4-diazepane core substituted with a sulfonyl-linked 1-methylpyrazole moiety at the 4-position and a 2,4-difluorophenyl-acetyl group at the 1-position. The 2,4-difluorophenyl moiety is commonly employed in medicinal chemistry to improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-21-12-15(11-20-21)27(25,26)23-6-2-5-22(7-8-23)17(24)9-13-3-4-14(18)10-16(13)19/h3-4,10-12H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWKWIIDMXSNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2,4-difluorophenyl moiety. This can be achieved through the reaction of 2,4-difluorobenzonitrile with appropriate reagents to introduce the necessary functional groups. The diazepane ring is then constructed through a series of reactions involving the formation of an intermediate amine, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorinated aromatic ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: : The sulfonyl group can be reduced to a sulfide, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions tailored to the specific substituent being introduced.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of sulfides.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorinated aromatic ring and the diazepane ring play crucial roles in its interaction with these targets, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects:
Table 1: Structural Comparison of Key Analogues
Hypothesized Pharmacological Profiles
- Target Compound : The 2,4-difluorophenyl group may confer metabolic stability, while the sulfonyl-diazepane motif could interact with polar binding pockets in biological targets.
- Tetrahydrofuran Analog () : The oxygen atom in tetrahydrofuran could enhance solubility but reduce blood-brain barrier penetration compared to the difluorophenyl group .
Research Findings and Limitations
While crystallographic tools like SHELX are critical for resolving such structures , the absence of direct experimental data (e.g., IC₅₀, LogP) in the evidence limits quantitative comparisons. Structural analysis suggests:
- Electronic Effects : The electron-withdrawing sulfonyl group in all analogs may stabilize charge-transfer interactions.
- Steric Considerations : Bulky substituents (e.g., triazolones in ) could hinder binding to compact active sites .
Biological Activity
The compound 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Functional Groups: The presence of a diazepane ring, sulfonamide, and difluorophenyl moiety contributes to its unique biological profile.
- Molecular Weight: Approximately 373.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Enzyme Inhibition: The sulfonamide group is known to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Receptor Binding: The difluorophenyl moiety enhances binding affinity to specific receptors due to hydrophobic interactions and halogen bonding.
- Neuroprotective Effects: Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neuroinflammatory responses.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anti-inflammatory Activity
In vitro studies have shown that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions.
Neuroprotective Properties
A study investigating the effects of related pyrazole derivatives indicated that compounds with similar structures could protect dopaminergic neurons from neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The proposed mechanism involves inhibition of microglial activation and modulation of NF-kB signaling pathways .
Case Studies
Case Study 1: Neuroinflammation in Parkinson's Disease
A related compound demonstrated significant neuroprotective effects in a model of Parkinson's disease by attenuating microglial activation and reducing nitric oxide production. The findings indicate that similar compounds may offer therapeutic benefits in neurodegenerative diseases .
Case Study 2: Cytokine Inhibition
In a comparative study, analogs of the compound exhibited up to 85% inhibition of TNF-α production at specific concentrations, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic pathways for 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 1,4-diazepane core via cyclization of diamine derivatives, followed by sulfonylation using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling the sulfonylated diazepane with 2-(2,4-difluorophenyl)acetyl chloride via nucleophilic acyl substitution.
Challenges include controlling regioselectivity during sulfonylation and minimizing byproducts from the acetyl chloride coupling. Purification often requires gradient chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR should confirm the presence of the difluorophenyl (δ ~7.2–7.8 ppm, split patterns due to fluorine coupling) and pyrazole sulfonamide (δ ~3.2 ppm for methyl group; δ ~8.0 ppm for pyrazole protons) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving disorder in the diazepane ring). High-resolution data collection (Cu-Kα radiation, 100 K) and TWIN/BASF commands in SHELXL-2018 are critical for handling potential twinning .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields (OPLS-AA) to model interactions. Focus on the sulfonamide group’s hydrogen bonding with catalytic lysine residues and the difluorophenyl moiety’s hydrophobic packing .
- MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA) to prioritize targets .
Q. How should researchers resolve contradictions in biological activity data (e.g., conflicting IC50 values across assays)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter systems) to rule out assay-specific artifacts .
- Structural Analog Testing : Compare activity of analogs (e.g., replacing 1-methylpyrazole with triazoles) to identify pharmacophore contributions. Use QSAR models to correlate substituent effects with activity trends .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethanone position to enhance solubility and reduce first-pass metabolism .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots. Fluorine atoms on the phenyl ring may reduce oxidative metabolism, but pyrazole sulfonamide could still undergo N-demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
